Compound Description: VU0422288 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7) []. PAMs enhance the activity of neurotransmitters, in this case, glutamate, by binding to an allosteric site on the receptor, which is distinct from the orthosteric site where glutamate binds. VU0422288 demonstrates distinct levels of potentiation with different mGlu7 agonists, suggesting that its modulatory effects are influenced by the specific agonist present [].
Relevance: While not structurally analogous to 3-chloro-5-(5-chloro-2-thienyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, VU0422288 is included in this list because it is studied in the context of understanding the activation mechanisms of mGlu7 []. This research delves into how different agonists and PAMs, including VU0422288, interact with mGlu7 and the implications for developing new therapeutics. Understanding these interactions is crucial for potentially targeting mGlu7 for treating various neurological and psychiatric disorders.
Compound Description: VU6005649, similar to VU0422288, functions as a PAM of mGlu7 []. Notably, VU6005649 exhibits a different maximal potentiation profile compared to VU0422288 when tested with different agonists, indicating variations in their mechanisms of action on mGlu7 [].
Relevance: Although VU6005649 shares a pyrazolo[1,5-a]pyrimidine core with 3-chloro-5-(5-chloro-2-thienyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, their substituent groups differ. The research involving VU6005649 contributes to understanding the complexity of mGlu7 activation, which could inform the development of more targeted and effective therapeutics for various neurological and psychiatric diseases [].
Compound Description: SCH 58261 is a selective antagonist of the A2A adenosine receptor subtype, demonstrating high affinity and potency in binding assays [, ]. It effectively inhibits the binding of agonists to A2A receptors, making it a valuable tool for studying this receptor subtype []. SCH 58261's antagonist properties make it potentially useful in research related to conditions where A2A receptor activity is implicated.
Relevance: While SCH 58261 does not share the exact core structure with 3-chloro-5-(5-chloro-2-thienyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, it belongs to the broader category of pyrazolo-triazolo-pyrimidines, a class of compounds known to exhibit a range of biological activities, including interactions with adenosine receptors [, ].
Compound Description: 8FB-PTP is a potent and selective antagonist of the A2 adenosine receptor, showing significant affinity for this receptor subtype [, ]. Studies demonstrate its efficacy in antagonizing the effects mediated by A2 adenosine receptors, highlighting its potential as a pharmacological tool for investigating these receptors [].
Relevance: Similar to SCH 58261, 8FB-PTP belongs to the pyrazolo-triazolo-pyrimidine class of compounds but differs in its substituent groups compared to 3-chloro-5-(5-chloro-2-thienyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine [, ]. The research on 8FB-PTP contributes to understanding how structural variations within this class influence interactions with specific adenosine receptor subtypes, providing insights for developing more targeted therapies [].
Compound Description: This compound is a potent and selective adenosine A3 receptor antagonist []. It effectively prevents irreversible synaptic failure caused by oxygen and glucose deprivation in the CA1 hippocampus in vitro []. This suggests a potential therapeutic role for this compound in protecting against ischemic brain damage.
Relevance: This compound also belongs to the pyrazolo-triazolo-pyrimidine class and, similar to 3-chloro-5-(5-chloro-2-thienyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, targets a specific subtype of adenosine receptors, highlighting the diverse biological activities within this class of compounds [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.